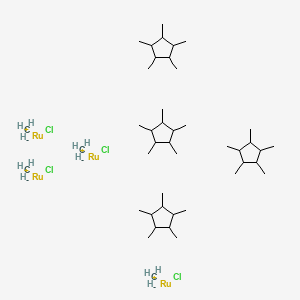
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific disciplines.
准备方法
合成路线和反应条件
碳化物;氯钌(1+);1,2,3,4,5-五甲基环戊烷的合成通常涉及 1,2,3,4,5-五甲基环戊二烯与钌前驱体反应。 一种常用的方法是 1,2,3,4,5-五甲基环戊二烯与三氯化钌在还原剂(如硼氢化钠)存在下反应 。该反应通常在惰性气氛下进行,以防止氧化,并在升高的温度下进行,以促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化步骤,以获得适合工业应用的高纯度产品。
化学反应分析
反应类型
碳化物;氯钌(1+);1,2,3,4,5-五甲基环戊烷经历多种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化锂铝)进行还原反应。
取代: 该化合物可以发生取代反应,其中与钌中心连接的配体被其他配体取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化锂铝;通常在惰性气氛下进行。
取代: 各种配体,如膦、胺和卤化物;反应通常在惰性条件下并在受控温度下进行。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生钌氧化物,而还原可以产生钌氢化物。取代反应导致形成具有不同配体的新的金属有机配合物。
科学研究应用
碳化物;氯钌(1+);1,2,3,4,5-五甲基环戊烷在科学研究中具有广泛的应用:
化学: 用作各种有机反应的催化剂,包括氢化、氧化和聚合反应.
生物学: 由于其独特的性质,研究了其在生物成像和作为治疗剂的潜在用途。
医学: 探索其抗癌特性和与生物分子相互作用的能力。
工业: 用于生产精细化学品、药物和先进材料。
作用机制
碳化物;氯钌(1+);1,2,3,4,5-五甲基环戊烷的作用机制涉及其通过配位化学与分子靶标的相互作用。钌中心可以与各种配体形成配位键,从而影响化合物的反应性和稳定性。 这些相互作用可以调节酶、蛋白质和其他生物分子的活性,从而导致各种生物效应 .
相似化合物的比较
类似化合物
五甲基环戊二烯基铑(III) 氯化物二聚体: 结构相似,但含有铑而不是钌.
五甲基环戊二烯基铱(III) 氯化物二聚体: 含有铱,并表现出不同的反应性和应用。
五甲基环戊二烯基钴(III) 氯化物二聚体: 含有钴,并用于不同的催化过程。
独特性
碳化物;氯钌(1+);1,2,3,4,5-五甲基环戊烷是独特的,因为它具有特定的配位环境,并且存在钌,它赋予了独特的催化和生物特性。它能够进行各种化学反应并形成稳定的配合物,使其成为研究和工业应用中的一种多功能化合物。
属性
分子式 |
C44H92Cl4Ru4 |
|---|---|
分子量 |
1167.3 g/mol |
IUPAC 名称 |
carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/4C10H20.4CH3.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;;;;;/h4*6-10H,1-5H3;4*1H3;4*1H;;;;/q;;;;4*-1;;;;;4*+2/p-4 |
InChI 键 |
XOOKATSKPFZLTD-UHFFFAOYSA-J |
规范 SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru+].Cl[Ru+].Cl[Ru+].Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


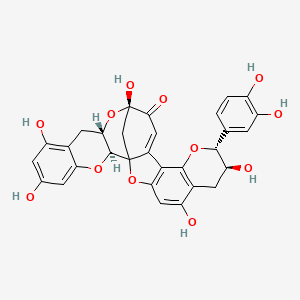

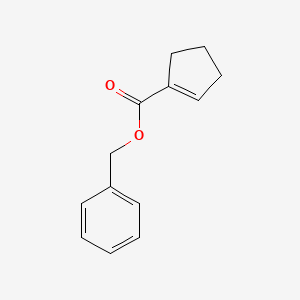
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
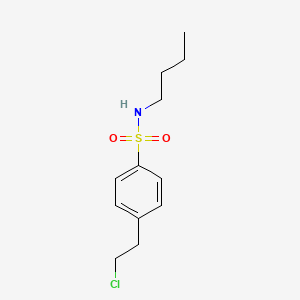
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
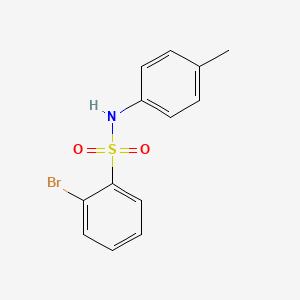

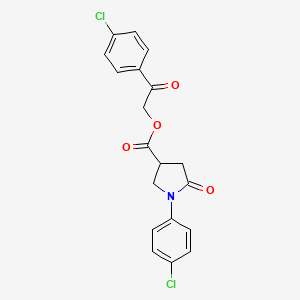
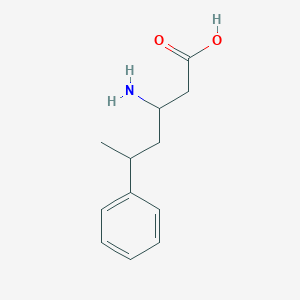
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)

![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
